
Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- is a nitrogen-containing heterocyclic compound It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)-, the specific synthetic route involves the reaction of 2-(4-((1-methylethyl)thio)phenyl)-1,2-diaminobenzene with glyoxal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes. The large-scale synthesis of Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- would follow similar principles, ensuring high yield and purity while reducing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines with altered biological and chemical properties .
Scientific Research Applications
Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, agrochemicals, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication and repair processes. These actions result in its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Phthalazine: Shares structural similarities with quinoxaline and exhibits comparable pharmacological properties.
Cinnoline: Isomeric with quinoxaline and used in similar applications
Uniqueness
Quinoxaline, 2-(4-((1-methylethyl)thio)phenyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
53609-06-6 |
|---|---|
Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C17H16N2S/c1-12(2)20-14-9-7-13(8-10-14)17-11-18-15-5-3-4-6-16(15)19-17/h3-12H,1-2H3 |
InChI Key |
WDMFPQDYDWSPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


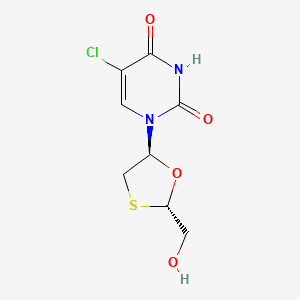
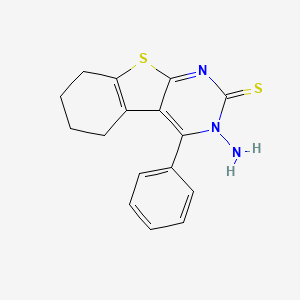
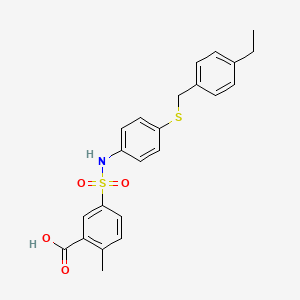

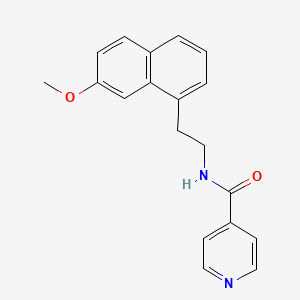
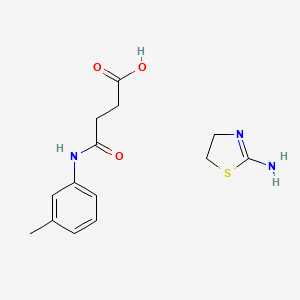

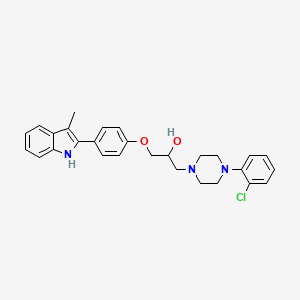
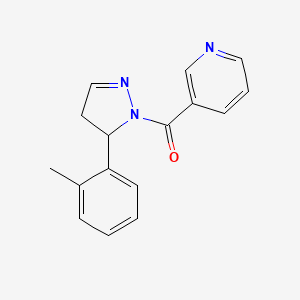
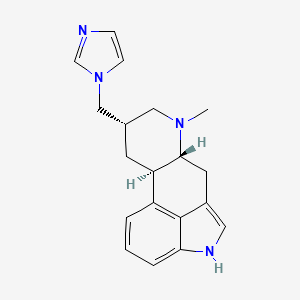

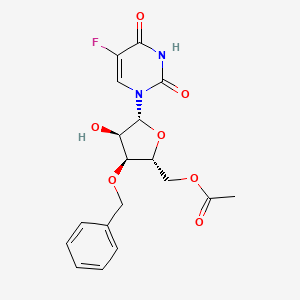
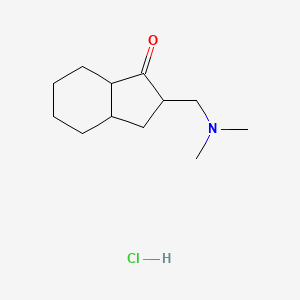
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
